molecular formula C22H15ClN2OS B295939 5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

Numéro de catalogue: B295939
Poids moléculaire: 390.9 g/mol
Clé InChI: NHRUGXMHEMHWJB-ZHZULCJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mécanisme D'action

5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261 acts as a selective antagonist of the adenosine A2A receptor, which is highly expressed in the striatum of the brain. By blocking this receptor, this compound 58261 can increase the activity of dopamine neurons in the striatum, which is believed to be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have a number of biochemical and physiological effects, including the ability to increase dopamine release in the striatum, reduce oxidative stress, and improve motor function in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261 is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its relatively low potency and poor solubility can make it difficult to work with in lab experiments.

Orientations Futures

There are several potential future directions for research on 5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261, including:
1. Further investigation of its potential therapeutic applications in other neurodegenerative diseases.
2. Development of more potent and soluble analogs of this compound 58261 for use in lab experiments and potential clinical trials.
3. Exploration of the underlying mechanisms of action of this compound 58261, particularly with regard to its effects on oxidative stress and dopamine release.
4. Investigation of the potential for this compound 58261 to be used in combination with other drugs for the treatment of Parkinson's disease and other neurodegenerative diseases.
5. Exploration of the potential for this compound 58261 to be used as a tool for studying the adenosine A2A receptor and its role in neurological disorders.

Méthodes De Synthèse

The synthesis of 5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261 involves several steps, including the reaction of 3-chlorobenzaldehyde with thioanisole to form the corresponding thiosemicarbazone, which is then cyclized with ethyl acetoacetate to yield the imidazolone ring. The resulting compound is then benzylated and deprotected to give this compound 58261.

Applications De Recherche Scientifique

5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261 has been extensively studied for its potential therapeutic applications, particularly as a treatment for Parkinson's disease. It has also shown promise in the treatment of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

Propriétés

Formule moléculaire

C22H15ClN2OS

Poids moléculaire

390.9 g/mol

Nom IUPAC

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-phenylsulfanylimidazol-4-one

InChI

InChI=1S/C22H15ClN2OS/c23-17-10-7-11-18(15-17)25-21(26)20(14-16-8-3-1-4-9-16)24-22(25)27-19-12-5-2-6-13-19/h1-15H/b20-14-

Clé InChI

NHRUGXMHEMHWJB-ZHZULCJRSA-N

SMILES isomérique

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC(=CC=C4)Cl

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC(=CC=C4)Cl

SMILES canonique

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.